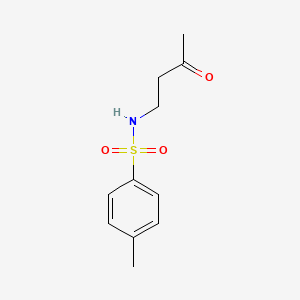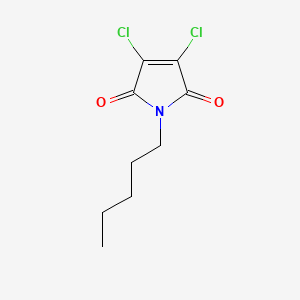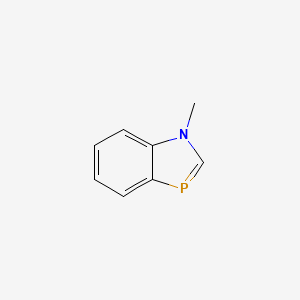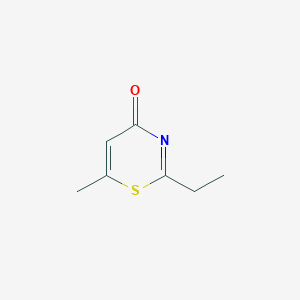![molecular formula C10H13ClO2 B14417524 Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate CAS No. 82979-40-6](/img/structure/B14417524.png)
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate is an organic compound with the molecular formula C10H13ClO2. This compound is part of the bicyclo[4.1.0]heptene family, which is known for its unique structural properties and reactivity. The bicyclo[4.1.0]heptene scaffold is a versatile platform in organic synthesis due to its ability to undergo various transformations, including ring-opening reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Typically, platinum (II) or gold (I) catalysts are used for this process . The reaction conditions often involve mild temperatures and the presence of a coordinating solvent to facilitate the cycloisomerization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the opening of the cyclopropyl ring.
Thermal Reactions: Heating the compound can induce ring-opening and rearrangement reactions.
Catalyzed Reactions: Rhodium-catalyzed reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts like rhodium complexes. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include a variety of ring-opened and rearranged compounds, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Wissenschaftliche Forschungsanwendungen
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate involves the interaction of its reactive sites with various molecular targets. The cyclopropyl ring strain provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers a kinetic opportunity for initiating ring-opening reactions via coordination to metal species . These interactions can lead to the formation of new bonds and the rearrangement of the molecular structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate include:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of functional groups.
Bicyclo[3.2.2]nonadienes: These compounds have a different ring system but exhibit similar reactivity patterns.
Uniqueness
The uniqueness of Methyl (bicyclo[410]heptan-7-ylidene)(chloro)acetate lies in its specific structural features, such as the presence of a chloroacetate group and the bicyclo[410]heptene scaffold
Eigenschaften
CAS-Nummer |
82979-40-6 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
methyl 2-(7-bicyclo[4.1.0]heptanylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H13ClO2/c1-13-10(12)9(11)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QRZUUWHWPOUKBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1C2C1CCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


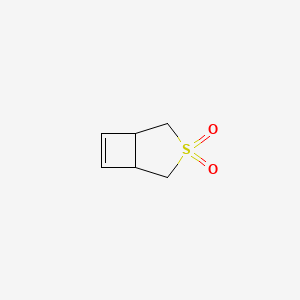
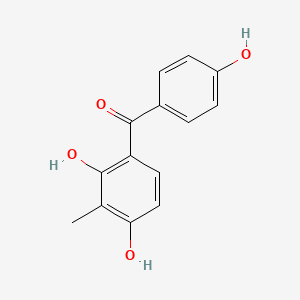
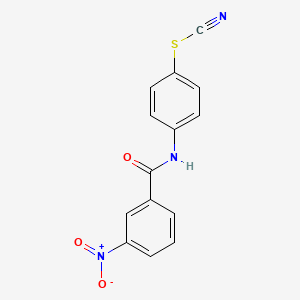
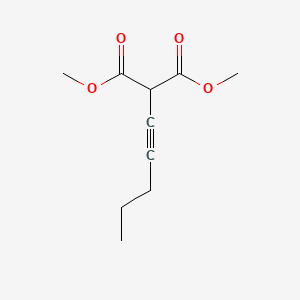
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
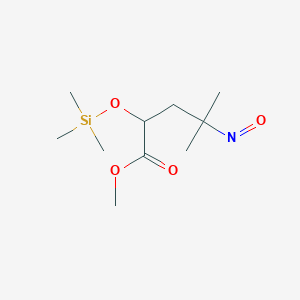
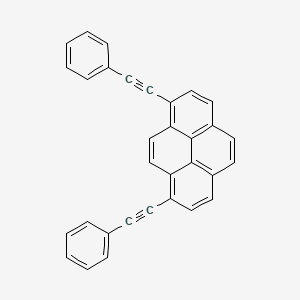
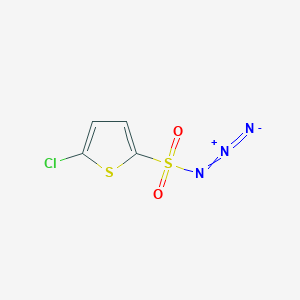
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
